molecular formula C7H9N3S B6607163 5,6-dimethylpyridazine-3-carbothioamide CAS No. 2839138-53-1

5,6-dimethylpyridazine-3-carbothioamide

Cat. No.: B6607163
CAS No.: 2839138-53-1
M. Wt: 167.23 g/mol
InChI Key: PMHTZTSSBASRPL-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridazine-3-carbothioamide is a chemical compound of significant interest in medicinal and agricultural chemistry research. As a pyridazine derivative bearing a carbothioamide functional group, it serves as a valuable scaffold for the development of novel bioactive molecules. Related pyridine and pyridazine carboxamide analogs have demonstrated a broad spectrum of biological activities, suggesting potential research avenues for this compound. In antimicrobial research, closely related pyridine-3-carboxamide analogs have shown exceptional efficacy as antibacterial agents. For instance, such compounds have been identified as potent agents against plant pathogens like Ralstonia solanacearum , which causes bacterial wilt in tomatoes, and against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . The anti-mycobacterial activity of pyridine carboxamides is particularly notable, as they have been found to function as prodrugs activated by a bacterial amidase (AmiC), and some analogs can inhibit bacterial growth within macrophages by inducing autophagy . The presence of the carbothioamide group, instead of a carboxamide, may influence the compound's binding affinity and metabolic stability, offering a point for structural-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in organic synthesis or as a core structure for generating compound libraries. Strategic substitution on the pyridazine ring can profoundly influence biological activity, as demonstrated by SAR studies on similar molecules where the type and position of substituents strongly affected potency . Molecular docking studies of analogous compounds have revealed strong binding affinities to specific bacterial protein targets, providing a basis for rational drug design . This product is intended for research purposes such as hit-to-lead optimization, mechanism of action studies, and agrochemical discovery. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

5,6-dimethylpyridazine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-4-3-6(7(8)11)10-9-5(4)2/h3H,1-2H3,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHTZTSSBASRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 5,6-Dimethylpyridazine-3-carboxylate

The synthesis begins with the cyclization of 2,3-pentanedione (1.2 eq) and hydrazine hydrate (1.0 eq) in refluxing ethanol (48 h), yielding 5,6-dimethylpyridazine. Subsequent nitration at position 3 using fuming nitric acid (HNO3\text{HNO}_3) in concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0°C for 2 h produces 3-nitro-5,6-dimethylpyridazine. Catalytic hydrogenation (10% Pd/C, H2\text{H}_2, EtOH, 25°C, 12 h) reduces the nitro group to an amine, yielding 3-amino-5,6-dimethylpyridazine. This intermediate undergoes diazotization with sodium nitrite (NaNO2\text{NaNO}_2) in hydrochloric acid (0°C, 1 h), followed by treatment with copper(I) cyanide (CuCN\text{CuCN}) in dimethylformamide (DMF) at 60°C (6 h), to afford 5,6-dimethylpyridazine-3-carbonitrile. Hydrolysis with 6 M HCl (reflux, 8 h) converts the nitrile to the carboxylic acid, which is esterified using methanol (CH3OH\text{CH}_3\text{OH}) and thionyl chloride (SOCl2\text{SOCl}_2) to yield methyl 5,6-dimethylpyridazine-3-carboxylate.

Formation of 5,6-Dimethylpyridazine-3-carbohydrazide

The ester (1.0 eq) reacts with excess hydrazine hydrate (3.0 eq) in ethanol under reflux (5 h), forming 5,6-dimethylpyridazine-3-carbohydrazide. This step mirrors methodologies for pyrazolo[3,4-b]pyridine derivatives, where hydrazine efficiently replaces alkoxy groups. The product is isolated via filtration (yield: 88%) and characterized by 1H^1\text{H} NMR (DMSO-d6\text{DMSO-}d_6): δ 2.54 (s, 6H, CH3_3), 4.12 (s, 2H, NH2_2), 8.24 (s, 1H, pyridazine-H).

Conversion to Carbothioamide Using Ammonium Thiocyanate

The carbohydrazide (1.0 eq) reacts with ammonium thiocyanate (1.2 eq) in refluxing ethanol (8 h) to form 5,6-dimethylpyridazine-3-carbothioamide. This adaptation of pyrazole-thioamide synthesis avoids N-substitution, yielding the primary thioamide. The product is purified via silica gel chromatography (hexane/EtOAc, 7:3) and isolated as a pale-yellow solid (yield: 76%).

Alternative Preparation Routes

Direct Thioacylation of Carboxylic Acid

The carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride, which reacts with ammonium thiocyanate (1.5 eq) in dry dichloromethane (0°C → 25°C, 4 h). This one-pot method bypasses the hydrazide intermediate but requires stringent anhydrous conditions. The crude product is recrystallized from ethanol (yield: 68%).

Nucleophilic Substitution of 3-Chloropyridazine

3-Chloro-5,6-dimethylpyridazine (1.0 eq) reacts with potassium thiocyanate (2.0 eq) in DMF at 80°C (12 h), substituting chlorine with the thiocarbamoyl group. While efficient, this method demands high-purity starting material and yields moderate results (62%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Key 1H^1\text{H} NMR signals for this compound (DMSO-d6\text{DMSO-}d_6):

  • δ 2.58 (s, 6H, CH3_3)

  • δ 8.36 (s, 1H, pyridazine-H)

  • δ 9.84 (s, 1H, NH2_2).

13C^{13}\text{C} NMR (DMSO-d6\text{DMSO-}d_6):

  • δ 20.4 (CH3_3)

  • δ 128.7 (pyridazine-C)

  • δ 165.2 (C=S)

  • δ 170.8 (C=O, residual from synthesis).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/zm/z 196.1 [M+H]+^+, consistent with the molecular formula C7H9N3S\text{C}_7\text{H}_9\text{N}_3\text{S}.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)
Hydrazide Route7698.513
Direct Thioacylation6897.26
Nucleophilic Sub.6295.812

The hydrazide route offers superior yield and purity, albeit with longer reaction times. Direct thioacylation provides a faster alternative but requires precise stoichiometry.

Challenges and Optimization Strategies

  • Hydrazine Handling : Excess hydrazine necessitates careful quenching with sodium bicarbonate to prevent exothermic side reactions.

  • Thiocyanate Reactivity : Ammonium thiocyanate’s hygroscopic nature demands anhydrous conditions to avoid hydrolysis to urea derivatives.

  • Purification : Silica gel chromatography (5% MeOH/CH2 _2Cl2_2) effectively separates thioamide products from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethylpyridazine-3-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

5,6-dimethylpyridazine-3-carbothioamide is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dimethylpyridazine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridazine and Pyrazole Families

The closest structural analogues are pyrazole-1-carboximidamide derivatives (e.g., compounds listed in ), which share the carboximidamide (-C(=NH)-NH₂) functional group but differ in core heterocycle and substituents. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Core Structure Substituents Functional Group Potential Applications
5,6-Dimethylpyridazine-3-carbothioamide Pyridazine 5-CH₃, 6-CH₃ Carbothioamide (-C(=S)-NH₂) Enzyme inhibition, metal chelation
Pyrazole-1-carboximidamide derivatives Pyrazole Varied (e.g., 4-OCH₃, 4-Cl) Carboximidamide (-C(=NH)-NH₂) Antimicrobial, anticancer
Key Differences :

Core Heterocycle: Pyridazine (6-membered, two adjacent N atoms) vs. Pyrazole (5-membered, two adjacent N atoms).

Functional Groups :

  • Carbothioamide (-C(=S)-NH₂) in the target compound vs. carboximidamide (-C(=NH)-NH₂) in analogues. The thione group in carbothioamide offers stronger metal-binding affinity compared to the imine group in carboximidamides.

Substituent Effects: Methyl groups in this compound are electron-donating, increasing electron density on the pyridazine ring. This contrasts with electron-withdrawing groups (e.g., -Cl, -NO₂) in pyrazole derivatives, which may enhance reactivity toward nucleophilic targets .

Physicochemical Properties

  • Solubility : Methyl groups in the pyridazine derivative likely reduce water solubility compared to polar substituents (e.g., -OCH₃) in pyrazole analogues.
  • Thermal Stability : The aromatic pyridazine core may confer higher thermal stability than pyrazole derivatives, which are more prone to ring-opening reactions under harsh conditions.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.5 ppm for CH₃) and carbothioamide protons (δ ~10–12 ppm for NH) .
    • IR : Confirm C=S stretch (~1090–1150 cm⁻¹) and N-H vibrations (~3230–3428 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₁₀N₄S).
  • Computational : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and tautomeric stability .

What biological activities are reported for pyridazine-carbothioamide analogs, and how are these assays designed?

Basic Research Question
Pyridazine-carbothioamides exhibit anticancer and antimicrobial activities:

  • Anticancer : MTT assays using cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves. Derivatives with trifluoromethyl groups show enhanced cytotoxicity .
  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via triplicate experiments.

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, DHFR). Pyridazine rings often occupy hydrophobic pockets, while carbothioamide forms hydrogen bonds .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields). Analyze RMSD and binding free energy (MM-PBSA) .
    Data Contradiction Tip : Cross-validate docking scores with experimental IC₅₀ to resolve false positives.

How can researchers resolve contradictions in spectral data for pyridazine-carbothioamide derivatives?

Advanced Research Question

  • NMR Ambiguities : For overlapping methyl signals, use DEPT-135 or 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm substitution patterns .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) by analyzing crystal packing and hydrogen-bonding networks .

What structural modifications enhance the solubility and bioavailability of pyridazine-carbothioamides?

Advanced Research Question

  • Polar Substituents : Introduce hydroxyl or amine groups at the pyridazine 4-position to improve aqueous solubility.
  • Prodrug Strategies : Convert carbothioamide to thiourea prodrugs using acetyl-protected amines, which hydrolyze in vivo .
  • LogP Optimization : Use HPLC-measured partition coefficients to balance lipophilicity (target LogP ~2–3) .

What methodologies assess the metabolic stability of this compound?

Advanced Research Question

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .

How do steric and electronic effects of 5,6-dimethyl groups influence reactivity?

Advanced Research Question

  • Steric Effects : Methyl groups hinder electrophilic substitution at adjacent positions, directing reactions to the carbothioamide site.
  • Electronic Effects : Electron-donating methyl groups increase pyridazine ring electron density, altering redox behavior (e.g., cyclic voltammetry studies) .

What are the best practices for handling and storing this compound?

Basic Research Question

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioamide group.
  • Safety : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (analogous to pyridazine derivatives) .

How can reaction mechanisms for pyridazine-carbothioamide synthesis be validated?

Advanced Research Question

  • Isotopic Labeling : Use ¹⁵N-thiourea to track nitrogen incorporation into the carbothioamide group .
  • Kinetic Studies : Monitor intermediate formation via in-situ IR or NMR to confirm stepwise vs. concerted mechanisms .

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